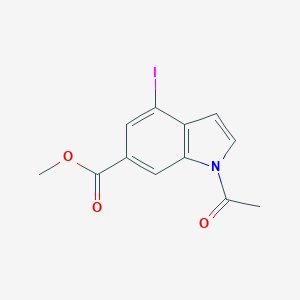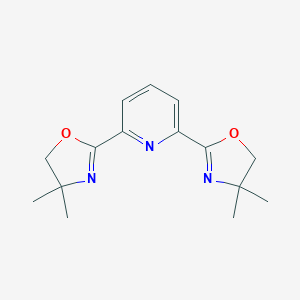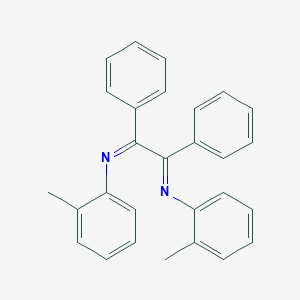![molecular formula C27H20N2O5S B283085 2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a complex chemical compound that has been used extensively in scientific research. It is a member of the pyrrolo[2,1-a]isoquinoline family of compounds and has been found to possess a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is complex and not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying the mechanisms of action of various enzymes and neurotransmitters. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving 2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile. One area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential applications in the treatment of cancer. Additionally, further research could be conducted to better understand the compound's mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a complex process that involves several steps. The first step involves the preparation of 2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the appropriate amine to produce the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been used extensively in scientific research. It has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C27H20N2O5S |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-8,9-dimethoxy-3-(thiophene-2-carbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C27H20N2O5S/c1-31-20-10-15-7-8-29-25(17(15)12-21(20)32-2)18(13-28)24(26(29)27(30)23-4-3-9-35-23)16-5-6-19-22(11-16)34-14-33-19/h3-6,9-12H,7-8,14H2,1-2H3 |
InChI-Schlüssel |
NOQQURDIBYGMKS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C(=O)C4=CC=CS4)C5=CC6=C(C=C5)OCO6)C#N)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C(=O)C4=CC=CS4)C5=CC6=C(C=C5)OCO6)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)


![2-({2-[(2-Cyanophenyl)imino]-1,2-diphenylethylidene}amino)benzonitrile](/img/structure/B283013.png)

![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)